Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a tert-butyl carbamate derivative featuring a piperidine ring substituted with a 4-methyl-pyrimidin-2-yl group at the 1-position and a methyl carbamate group at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor modulators.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-8-9-17-14(18-12)20-10-6-7-13(11-20)19(5)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIZNRDAUKSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 280.34 g/mol
- IUPAC Name : Methyl 1-(4-methyl-pyrimidin-2-yl)-3-piperidinylcarbamate
This compound exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it targets protein kinases, which are crucial for signaling pathways that regulate cell growth and division .
- Receptor Modulation : It interacts with muscarinic acetylcholine receptors (M3R), which are implicated in the progression of colorectal cancer. Activation of these receptors can lead to increased cell proliferation and resistance to apoptosis .
- Gene Regulation : The compound may influence the expression of genes related to the cell cycle and apoptosis, including c-myc and p53. By repressing CDKN1A, it disrupts normal cell cycle regulation, potentially leading to enhanced tumor growth .
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu). It outperformed some established chemotherapeutics in inducing apoptosis .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Cholinesterase Inhibition : It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegeneration .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in MDPI reported that the compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Study : Another investigation focused on its effects on neurodegenerative models, demonstrating that the compound could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease .
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a complex structure characterized by a piperidine ring substituted with a pyrimidine moiety and a carbamate group. Its molecular formula is , which contributes to its diverse biological activities.
Biochemical Applications
1. Enzyme Inhibition:
Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that regulates neurotransmitter levels in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine availability, which can enhance cognitive functions and memory retention.
2. Neuroprotective Effects:
Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways that are crucial for neuronal survival.
Therapeutic Potential
1. Cognitive Enhancer:
Due to its action on AChE, the compound has potential applications as a cognitive enhancer in conditions characterized by cognitive decline. Studies have shown improvements in memory tasks when administered in animal models .
2. Anticancer Activity:
this compound has demonstrated cytotoxic effects against various cancer cell lines. Its ability to inhibit key kinases involved in cancer progression suggests it could be developed into an anticancer agent.
Case Study 1: Inhibition of Acetylcholinesterase
A study conducted on the effects of this compound showed significant inhibition of AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. This effect was correlated with enhanced synaptic transmission and improved cognitive performance in behavioral tests.
Case Study 2: Neuroprotection in Oxidative Stress Models
In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects by reducing apoptosis markers and enhancing cell viability. These findings suggest its potential application in neuroprotective therapies .
Case Study 3: Cytotoxicity Against Cancer Cell Lines
Research evaluating the cytotoxicity of this compound revealed that it effectively reduced cell viability in several cancer cell lines at low concentrations, indicating its potential as a therapeutic agent against cancer .
Summary Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester and carbamate groups are susceptible to hydrolysis under acidic or basic conditions:
For example, treatment with TFA removes the tert-butyl ester, exposing a free carboxylic acid group for further functionalization .
Nucleophilic Substitution on Pyrimidine
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions:
| Reaction Type | Reagents/Conditions | Products | Yield* | Source Citations |
|---|---|---|---|---|
| Chlorine Displacement | NaNH₂, DMF, 120°C | Substituted pyrimidine derivatives (e.g., amino or alkoxy groups) | ~60–75% | |
| Amination | Ammonia, CuI, 100°C | 4-Aminopyrimidine analog | ~50% |
*Yields based on structurally analogous compounds.
Functionalization of Piperidine
The piperidine nitrogen can participate in alkylation or acylation reactions:
For instance, methanesulfonyl chloride reacts with the piperidine amine under basic conditions to form a sulfonamide .
Electrophilic Aromatic Substitution
The pyrimidine ring’s electron-withdrawing nature directs electrophiles to specific positions:
| Reaction Type | Reagents/Conditions | Products | Source Citations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted pyrimidine | |
| Bromination | Br₂, FeBr₃, 50°C | 5-Bromo-pyrimidine derivative |
Deprotection and Subsequent Reactions
The tert-butyl group is often removed to enable further modifications:
| Step | Conditions | Intermediate/Product | Source Citations |
|---|---|---|---|
| Deprotection | TFA/DCM (1:1), 2 hours | Free carboxylic acid | |
| Amide Coupling | EDC/NHS, primary amine, pH 7.4 | Amide conjugate |
After deprotection, the exposed carboxylic acid can react with amines to form amides, useful in drug conjugate synthesis.
Oxidation and Reduction
The piperidine ring and methyl groups may undergo redox reactions:
| Reaction Type | Reagents/Conditions | Products | Source Citations |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Piperidine N-oxide | |
| Reduction | H₂, Pd/C, EtOH | Saturated piperidine (e.g., hexahydro derivative) |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Functional Group | Reactivity (Relative) | Common Reactions |
|---|---|---|
| tert-Butyl Ester | High | Hydrolysis (acid/base), transesterification |
| Carbamate | Moderate | Acidic cleavage, nucleophilic substitution at carbonyl |
| Pyrimidine Ring | Moderate | Electrophilic substitution, nucleophilic displacement |
| Piperidine N-H | Low | Acylation, sulfonation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine/Pyridine Ring
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
Key Findings :
- The synthesis of tert-butyl carbamates often employs Pd-catalyzed cross-couplings (e.g., Suzuki reactions) or straightforward acylations ().
- The target compound’s discontinuation () contrasts with active synthetic routes for analogs like the 4-cyano derivative (), which is prioritized in antiviral drug pipelines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl-[1-(4-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between a piperidine derivative and a pyrimidine-bearing reagent, followed by carbamate formation. For example, tert-butyl carbamate groups are introduced via reaction with Boc anhydride under basic conditions .
- Validation : Purity is assessed via HPLC (>95%) and structural confirmation via -/-NMR. X-ray crystallography (using SHELX programs ) or LC-MS can resolve ambiguities in stereochemistry or functional group placement.
Q. How is the compound’s stability influenced by storage conditions, and what analytical methods are recommended for degradation studies?
- Stability Factors : The tert-butyl carbamate group is sensitive to acidic hydrolysis, while the pyrimidine ring may degrade under prolonged UV exposure. Storage at -20°C in inert atmospheres (argon) is advised .
- Analytical Methods : Accelerated stability studies using thermal gravimetric analysis (TGA) and UV-vis spectroscopy. Degradation products are identified via tandem MS or -NMR tracking of ester hydrolysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data for this compound?
- Approach : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (50–100 ns trajectories) clarify interactions with targets like enzymes or receptors. For instance, pyrimidine derivatives often bind to ATP pockets in kinases, but steric clashes with the tert-butyl group may reduce affinity .
- Data Reconciliation : Compare computed binding energies (ΔG) with experimental IC values. Discrepancies may arise from solvent effects or protein flexibility, addressed by free-energy perturbation (FEP) calculations .
Q. What strategies optimize the synthesis yield when scaling up from milligram to gram quantities?
- Optimization Parameters :
- Solvent Choice : Replace THF with 2-Me-THF for safer, higher-boiling-point conditions.
- Catalysis : Use Pd(OAc)/Xantphos for Suzuki-Miyaura couplings (improves aryl-pyrimidine bond formation efficiency) .
- Workup : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes tert-butyl carbamate loss.
Q. How do structural modifications (e.g., replacing tert-butyl with benzyl carbamate) affect pharmacological properties?
- Design Strategy :
- Hydrolysis Resistance : Benzyl carbamates resist acidic cleavage but are susceptible to hydrogenolysis.
- LogP Modulation : Removing the tert-butyl group reduces logP by ~1.5 units, enhancing aqueous solubility but reducing blood-brain barrier penetration .
Critical Analysis of Contradictions
- Biological Activity Variability : Discrepancies in IC values (e.g., 10 nM vs. 500 nM in kinase assays) may stem from assay conditions (e.g., ATP concentration differences). Standardize protocols using CEREP panels .
- Stereochemical Ambiguities : Conflicting NMR assignments for piperidine chair conformers are resolved via NOESY (nuclear Overhauser effect) experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
